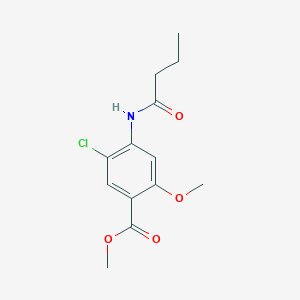![molecular formula C17H13NO7 B5548956 5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5548956.png)
5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid often involves multi-step chemical processes, starting from basic aromatic compounds or acids. For instance, a related compound, 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid, was prepared in multiple steps, including reactions with phthalic anhydride, acetic acid solutions, and aminoisophthalic acid, showcasing a typical approach to synthesizing complex aromatic diacids (Mallakpour & Taghavi, 2008).
Molecular Structure Analysis
Molecular structure characterizations of these compounds are typically performed using single-crystal X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy, revealing detailed insights into their crystalline structures and bonding patterns. For example, the structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid was elucidated, showing non-planar configurations and hydrogen bond formations (Faizi et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming coordination polymers and frameworks with unique properties. For instance, reactions with transition metals like Cd, Cu, and Mn have led to the synthesis of metal-organic frameworks (MOFs) exhibiting diverse topologies and potential applications in sensing and magnetism (Liu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and photoluminescence, are crucial for their application in materials science. Polyamides derived from similar compounds have shown excellent solubility in common organic solvents and good thermal stability, making them suitable for high-performance materials applications (Rafiee & Mallakpour, 2016).
科学的研究の応用
Proteasome Inhibition and Cancer Research
Compounds structurally related to 5-{[3-(acetyloxy)benzoyl]amino}isophthalic acid, such as pyrazolone-enamines synthesized from aminoisophthalic acid derivatives, have shown potent inhibitory effects on human cancer cell proliferation, particularly liver cancer cells (HepG2). These compounds can inhibit the activity of the human cancer cellular 20S proteasome, causing accumulation of ubiquitinated proteins and exhibiting cytostatic effects in a concentration-dependent manner, suggesting potential applications in cancer therapy (Xingchen Yan et al., 2015).
Polymer Science and Material Engineering
Novel aromatic diacid monomers, derived from phthalic anhydride and aminoisophthalic acid, have been synthesized for the development of optically active polyamides. These materials have been explored for various applications, including advanced polymer-based materials, due to their good solubility and thermal stability. This demonstrates the versatility of isophthalic acid derivatives in synthesizing novel materials with potential use in optoelectronics, coatings, and as matrix materials for composite applications (S. Mallakpour & M. Taghavi, 2008).
Catalysis and Chemical Synthesis
Isophthalic acid derivatives have been utilized in the synthesis of coordination polymers with applications in catalysis. These materials have demonstrated efficacy in catalyzing the acetylation of phenols, showcasing their potential as heterogeneous catalysts for organic transformations. The modification of isophthalic acid with functional groups, such as amino groups, has been shown to significantly influence the catalytic activity and selectivity of these materials, highlighting the importance of structural modification in the design of effective catalysts (D. Deng et al., 2017).
特性
IUPAC Name |
5-[(3-acetyloxybenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO7/c1-9(19)25-14-4-2-3-10(8-14)15(20)18-13-6-11(16(21)22)5-12(7-13)17(23)24/h2-8H,1H3,(H,18,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDYURDPTRZPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[3-(Acetyloxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)
![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)

![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)
![4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)
![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5548920.png)
![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)
![6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548934.png)
![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)
![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)
![7-fluoro-4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-methylquinoline](/img/structure/B5548965.png)
![8-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5548969.png)
![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)